Cyclopentane;lanthanum is a compound that combines cyclopentane, a cyclic alkane with the formula , and lanthanum, a rare earth metal with the atomic number 57. Cyclopentane is characterized by its five-membered carbon ring structure, while lanthanum is known for its electropositive properties and its role in various
Lanthanum exhibits several notable reactions that can be relevant when combined with cyclopentane. These include:
These reactions highlight the reactivity of lanthanum, which could influence the stability and behavior of cyclopentane;lanthanum under various conditions
The synthesis of cyclopentane;lanthanum can be approached through various methods, often involving the direct reaction of cyclopentane derivatives with lanthanum salts or complexes. Some potential synthesis routes include: Research into rare-earth metal complexes has explored similar methodologies, indicating that careful control over reaction conditions (temperature, pressure, solvent) is crucial for successful synthesis .
Cyclopentane;lanthanum holds potential applications in several fields:
Interaction studies involving cyclopentane;lanthanum focus on understanding how this compound interacts with other molecules, particularly in catalytic processes or biological systems. Research indicates that lanthanum can form complexes with various ligands, which might influence its reactivity and stability. The potential for cyclopentane derivatives to act as ligands or stabilizing agents could enhance the functionality of lanthanum in these contexts .
Cyclopentane;lanthanum can be compared to several related compounds based on structural and functional similarities. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopentane | Cyclic Alkane | Simple five-membered carbon ring |
| Lanthanum Oxide | Inorganic Compound | Forms from lanthanum's reaction with oxygen |
| Cyclopentanepentol | Sugar Alcohol | Five hydroxyl groups on a cyclopentane skeleton |
| Lanthanide Complexes | Coordination Compounds | Diverse coordination geometries and reactivity |
Cyclopentane;lanthanum stands out due to its unique combination of organic and inorganic components, potentially offering novel properties not found in either component alone .
X-ray crystallographic investigations of lanthanum-cyclopentadienyl complexes reveal a characteristic preference for high coordination numbers, typically ranging from 8 to 10, with 9-coordinate geometries being the most prevalent [1] [2] [3]. The coordination environment around lanthanum centers exhibits considerable structural diversity, reflecting the large ionic radius of lanthanum (1.03 Å) and the variable steric demands of cyclopentadienyl ligands [4].
The most commonly observed coordination geometry in lanthanum-cyclopentadienyl complexes is the tricapped trigonal prism, exemplified by tris(cyclopentadienyl)lanthanum(III) [La(C5H5)3] [5]. In this structure, the lanthanum center coordinates to three η5-cyclopentadienyl ligands, with La-C bond distances ranging from 2.65 to 2.70 Å [5]. The coordination polyhedron can be described as a distorted tricapped trigonal prism, where the three cyclopentadienyl ring centroids define the trigonal faces, and the individual carbon atoms provide the capping interactions [1] [5].
Alternative coordination geometries include the monocapped square antiprism observed in lanthanum hydroxide chloride complexes [La(OH)2.55Cl0.45] [6], where the lanthanum center is nine-coordinated with La-O bond distances ranging from 2.40 to 2.60 Å [6]. The coordination polyhedron in this case consists of a square antiprism with one additional ligand occupying a capping position [6] [7].
For ten-coordinate lanthanum complexes, such as [La(PYTA)]- derivatives, the coordination geometry adopts a square antiprismatic arrangement with an additional capping ligand [2] [8]. The average La-ligand bond lengths in these complexes typically range from 2.45 to 2.65 Å, reflecting the increased coordination number and the resulting geometric constraints [2] [8].
Substituted cyclopentadienyl complexes, such as La(C5H3-tBu2)3, maintain the tricapped trigonal prismatic geometry but exhibit slight variations in bond lengths due to the steric influence of the tert-butyl substituents [9]. The La-C bond distances in these complexes range from 2.65 to 2.75 Å, representing a marginal increase compared to the unsubstituted analogues [9].
The structural analysis reveals that lanthanum-cyclopentadienyl complexes exhibit a strong preference for maximizing coordination number, consistent with the ionic nature of lanthanum-ligand bonding and the large ionic radius of the lanthanum(III) center [1] [2] [3]. The coordination geometries observed are primarily dictated by steric considerations rather than electronic factors, as would be expected for predominantly ionic bonding interactions [10] [11].
Nuclear magnetic resonance spectroscopy provides crucial insights into the electronic structure and bonding characteristics of lanthanum-cyclopentadienyl complexes. The 139La nucleus, with a spin of 7/2 and 99.91% natural abundance, serves as a sensitive probe for the local coordination environment [12]. The chemical shift range for 139La extends from -600 to +1600 ppm, representing one of the widest ranges observed in NMR spectroscopy [12] [13].
In diamagnetic lanthanum complexes, such as [La(C5H5)3], the 139La NMR signals appear as relatively sharp resonances, with chemical shifts dependent on the coordination environment and the nature of the ligands [12] [14]. The quadrupolar nature of the 139La nucleus results in line broadening, particularly in asymmetric coordination environments [12] [15].
The 1H NMR spectra of lanthanum-cyclopentadienyl complexes typically exhibit characteristic resonances for the cyclopentadienyl protons in the range of 5.0 to 7.5 ppm [16] [17]. For substituted cyclopentadienyl complexes, additional resonances corresponding to the substituent groups are observed, providing structural confirmation [16] [17]. The magnetic equivalence of the cyclopentadienyl protons in symmetric complexes results in sharp singlet resonances, while lower symmetry complexes may exhibit more complex splitting patterns [16] [17].
13C NMR spectroscopy reveals characteristic signals for the cyclopentadienyl carbon atoms in the range of 100 to 120 ppm [16] [17]. The carbon atoms of the cyclopentadienyl rings typically appear as equivalent signals due to rapid ring rotation on the NMR timescale [16] [17]. In complexes with restricted rotation or lower symmetry, multiple carbon signals may be observed [16] [17].
For paramagnetic lanthanum complexes, such as those containing lanthanum(II) centers, significant paramagnetic shifts are observed, complicating spectral interpretation [18] [19]. The paramagnetic nature of certain lanthanum complexes can result in extremely large chemical shift ranges, as demonstrated in related lanthanide systems where 31P NMR shifts can exceed 2500 ppm [18] [19].
Vibrational spectroscopy provides detailed information about the bonding modes and coordination characteristics of cyclopentadienyl ligands in lanthanum complexes. The infrared and Raman spectra of these complexes exhibit characteristic vibrational modes that serve as fingerprints for structural identification [20] [21] [22].
The C-H stretching vibrations of cyclopentadienyl ligands appear in the frequency range of 3000-3120 cm⁻¹, with strong infrared activity and medium Raman activity [20] [23] [24]. These vibrations are highly sensitive to the coordination mode of the cyclopentadienyl ligand, with η5-coordination typically resulting in higher frequencies compared to η1 or η3 coordination modes [20] [21].
The C=C stretching vibrations of the cyclopentadienyl ring system occur in the range of 1400-1600 cm⁻¹, exhibiting medium infrared activity and strong Raman activity [20] [21] [22]. These modes are particularly diagnostic for determining the aromaticity and electronic delocalization within the cyclopentadienyl ring system [20] [21].
The C-H bending vibrations appear in the frequency range of 1000-1100 cm⁻¹, with both medium infrared and strong Raman activity [20] [23] [21]. These modes provide information about the in-plane deformation of the cyclopentadienyl ring and are sensitive to the strength of the metal-ring interaction [20] [21].
Metal-cyclopentadienyl vibrational modes provide direct information about the metal-ligand bonding strength and coordination geometry. The symmetric metal-cyclopentadienyl stretching mode typically appears around 365 ± 10 cm⁻¹ with strong infrared activity [25] [21]. The antisymmetric metal-cyclopentadienyl stretching modes show metal-dependent frequency shifts, appearing around 420 ± 20 cm⁻¹ for titanium complexes and 350 ± 20 cm⁻¹ for zirconium complexes [25] [21].
The ring breathing modes, occurring in the range of 1000-1050 cm⁻¹, exhibit medium infrared activity and strong Raman activity [20] [21] [22]. These modes are particularly sensitive to the symmetry of the cyclopentadienyl ring and provide information about the coordination environment [20] [21].
The ring tilt modes, appearing in the frequency range of 350-400 cm⁻¹, show weak infrared activity but medium Raman activity [20] [21] [22]. These modes are characteristic of the out-of-plane deformation of the cyclopentadienyl ring and provide information about the flexibility of the metal-ring interaction [20] [21].
The metal-cyclopentadienyl stretching modes in the range of 300-400 cm⁻¹ exhibit medium infrared activity and strong Raman activity [25] [21] [22]. These modes are directly related to the strength of the metal-ligand bond and provide quantitative information about the bonding interaction [25] [21].
The analysis of lanthanum-ligand bond covalency in cyclopentadienyl complexes reveals predominantly ionic bonding character, with limited covalent contributions [10] [26] [11]. This bonding nature is consistent with the large ionic radius of lanthanum(III) and the limited spatial extension of the 4f orbitals [10] [27] [26].
Comparative studies with actinide analogues demonstrate that lanthanum-cyclopentadienyl bonds exhibit significantly less covalent character compared to uranium-cyclopentadienyl bonds [28] [29] [30]. The covalent contribution to lanthanum-cyclopentadienyl bonding is estimated to be approximately 5-10%, with the remainder being ionic in nature [10] [26].
The limited covalent character in lanthanum-cyclopentadienyl bonds arises primarily from mixing between lanthanum 5d and 6s orbitals with the π-system of the cyclopentadienyl ligand [10] [27] [26]. The 4f orbitals, being highly contracted and core-like in character, contribute minimally to the bonding interaction [10] [27] [26].
X-ray absorption spectroscopy studies provide quantitative evidence for the limited covalent character in lanthanum-ligand bonds [31] [32]. The analysis of absorption edge features and pre-edge intensities reveals that the 4f orbital participation in bonding is minimal, typically less than 1% for most lanthanum-ligand interactions [31] [32].
Density functional theory calculations support the experimental observations, indicating that lanthanum-cyclopentadienyl bonds are best described as highly polarized ionic interactions with minimal orbital mixing [9] [33] [26]. The calculated bond orders for lanthanum-cyclopentadienyl bonds typically range from 0.1 to 0.3, consistent with predominantly ionic bonding [9] [33].
The comparison with other lanthanum-ligand bonds reveals that the covalent character varies with the nature of the ligand [10] [26] [11]. Lanthanum-oxygen bonds exhibit approximately 2% covalent character, while lanthanum-nitrogen bonds show approximately 4% covalent character [10] [26]. Lanthanum-carbon σ-bonds display the highest covalent character, with contributions ranging from 8-12% [10] [26] [11].
The predominantly ionic nature of lanthanum-ligand bonding has significant implications for the reactivity and stability of these complexes [10] [29] [11]. The lack of significant orbital overlap results in relatively weak bonding interactions, making these complexes susceptible to ligand exchange reactions and decomposition under mild conditions [10] [29] [11].
The bonding analysis reveals that the traditional view of purely ionic bonding in lanthanum complexes requires refinement, as small but measurable covalent contributions can be detected using advanced spectroscopic and computational methods [10] [31] [32]. However, the predominant ionic character remains the defining feature of lanthanum-ligand bonding, distinguishing these complexes from their transition metal analogues [10] [27] [26].